molecular formula C29H29N3O6 B11404639 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11404639
M. Wt: 515.6 g/mol
InChI Key: NUBNYHWAPJSAGM-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic transformations. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the aromatic rings or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic rings and functional groups can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H29N3O6

Molecular Weight

515.6 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-5-[(4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H29N3O6/c1-16-6-11-21(33)20(12-16)25-24-26(31-30-25)29(34)32(15-17-7-9-19(35-2)10-8-17)27(24)18-13-22(36-3)28(38-5)23(14-18)37-4/h6-14,27,33H,15H2,1-5H3,(H,30,31)

InChI Key

NUBNYHWAPJSAGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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